molecular formula C9H13N3O2S B2676031 Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 99967-76-7

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No. B2676031
CAS RN: 99967-76-7
M. Wt: 227.28
InChI Key: WPWAIDNVUIJHLF-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . For thiazole derivatives, the synthesis involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of these compounds can be solved by direct methods and refined by the full-matrix least-squares procedure .


Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by steric factors and the spatial orientation of substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods such as IR spectroscopy, NMR spectroscopy, and elemental analysis .

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. L-Proline and Related Chiral Heterocyclic Amino Acids

  • Application Summary: L-Proline and related chiral heterocyclic amino acids are used as scaffolds for the synthesis of functionalized 2-amino-1,3-selenazole-5-carboxylates .
  • Methods of Application: The carboxylic acid functional group of the L-proline or related chiral heterocyclic amino acid was converted to the corresponding β-keto ester, which was then α-brominated with N-bromosuccinimide. The subsequent reaction of the α-brominated β-keto ester with selenourea afforded the target methyl 2-amino-1,3-selenazole-5-carboxylate .
  • Results: The structures of the novel heterocyclic compounds were confirmed by 1H, 13C, and 77Se NMR spectroscopy and HRMS .

3. Pyrrolidine Derivatives as Inverse Agonists

  • Application Summary: Pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Methods of Application: The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
  • Results: The study showed that the different spatial orientation of substituents can lead to a different biological profile of drug candidates .

4. Thiazoles in Biological Activities

  • Application Summary: Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, antineoplastic drugs, and more .
  • Methods of Application: Thiazoles are used as scaffolds for the synthesis of various biologically active compounds .
  • Results: Thiazole derivatives have shown several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .

5. Aminothiazole Compounds as Ligands

  • Application Summary: Aminothiazole compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists .
  • Methods of Application: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
  • Results: The study showed that aminothiazole compounds have potential in various biological applications .

6. Thiazole in Joint and Muscular Discomforts

  • Application Summary: Fentiazac, a thiazole compound, is used to manage joint and muscular discomforts .
  • Methods of Application: Fentiazac is a newly introduced non-steroidal drug .
  • Results: The study showed that fentiazac can effectively manage joint and muscular discomforts .

7. Pyrrolidine Derivatives as Selective Androgen Receptor Modulators

  • Application Summary: Pyrrolidine derivatives have been studied as selective androgen receptor modulators (SARMs). The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
  • Methods of Application: The study synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
  • Results: The study showed that the different spatial orientation of substituents can lead to a different biological profile of drug candidates .

8. Thiazoles in Antimicrobial and Antiretroviral Drugs

  • Application Summary: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
  • Methods of Application: Thiazoles are used as scaffolds for the synthesis of various biologically active compounds .
  • Results: Thiazole derivatives have shown several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .

9. Aminothiazole Compounds as Ligands

  • Application Summary: Aminothiazole compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists .
  • Methods of Application: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
  • Results: The study showed that aminothiazole compounds have potential in various biological applications .

10. Thiazole in Joint and Muscular Discomforts

  • Application Summary: Fentiazac, a thiazole compound, is used to manage joint and muscular discomforts .
  • Methods of Application: Fentiazac is a newly introduced non-steroidal drug .
  • Results: The study showed that fentiazac can effectively manage joint and muscular discomforts .

Safety And Hazards

The safety and hazards associated with these compounds can vary. For example, some pyrrolidine derivatives are considered very compulsive and prone to causing psychosis and paranoia .

Future Directions

The future directions in the research of these compounds could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWAIDNVUIJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

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